molecular formula C13H8Cl2FNO B1634240 N-(2,5-dichlorophenyl)-2-fluorobenzamide

N-(2,5-dichlorophenyl)-2-fluorobenzamide

Cat. No.: B1634240
M. Wt: 284.11 g/mol
InChI Key: FVDTVVPXXYWDKT-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-fluorobenzamide is a halogenated benzamide derivative characterized by a 2-fluorobenzoyl group attached to a 2,5-dichloro-substituted aniline moiety. Its molecular formula is C₁₃H₈Cl₂FNO, with a molecular mass of 284.11 g/mol. The compound’s structure features two chlorine atoms at the 2- and 5-positions of the phenyl ring and a fluorine atom at the 2-position of the benzamide group.

Properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-fluorobenzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-8-5-6-10(15)12(7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)

InChI Key

FVDTVVPXXYWDKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Effects

The compound’s activity and properties are highly sensitive to halogen type and positioning. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2,5-Dichlorophenyl)-2-fluorobenzamide C₁₃H₈Cl₂FNO 284.11 2,5-Cl₂ (phenyl); 2-F (benzamide)
N-(2,4-Dichlorophenyl)-2-fluorobenzamide C₁₃H₈Cl₂FNO 284.11 2,4-Cl₂ (phenyl); 2-F (benzamide)
N-(3,4-Dichlorophenyl)-2-fluorobenzamide C₁₃H₈Cl₂FNO 284.11 3,4-Cl₂ (phenyl); 2-F (benzamide)
N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide C₁₅H₁₃ClFNO₃ 309.72 4-Cl; 2,5-OCH₃ (phenyl); 2-F (benzamide)
N-(2,4-Difluorophenyl)-2-fluorobenzamide C₁₃H₈F₃NO 263.21 2,4-F₂ (phenyl); 2-F (benzamide)

Key Observations :

  • Chlorine vs. Fluorine : Dichlorophenyl analogs exhibit higher molecular weights compared to difluorophenyl derivatives (e.g., 284.11 vs. 263.21 g/mol) due to chlorine’s larger atomic mass. Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to fluorine .
  • Positional Isomerism : The 2,5-dichloro substitution in the target compound contrasts with 2,4- or 3,4-dichloro analogs. For example, 2,5-dichloro substitution may induce distinct crystal packing via Cl···Cl or Cl···F interactions, whereas 3,4-dichloro derivatives could favor π-π stacking .
  • Methoxy Substitution : The addition of methoxy groups (e.g., in CAS 326902-10-7) increases molecular weight and likely improves solubility due to oxygen’s polarity, though it may reduce membrane permeability .

Crystallographic and Aggregation Behavior

  • Fluorine’s Role : In difluorophenyl analogs (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide), short C–H···F interactions dominate crystal packing, promoting tight aggregation and polymorphism . For the target compound, the absence of fluorine on the phenyl ring may lead to weaker intermolecular forces, favoring Cl···π or Cl···N interactions.
  • Disorder Phenomena: Fluorine’s small size often leads to complex disorder in crystals, as seen in difluorobenzamides . The 2,5-dichlorophenyl group, with bulkier chlorine atoms, may reduce disorder but increase steric hindrance.

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